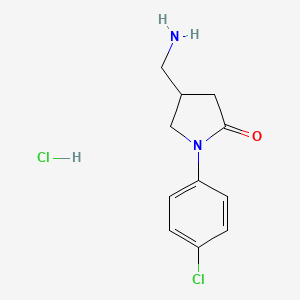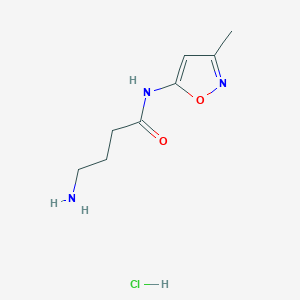![molecular formula C12H6BrClO B1449796 1-Bromo-7-chlorodibenzo[b,d]furan CAS No. 2173555-52-5](/img/structure/B1449796.png)
1-Bromo-7-chlorodibenzo[b,d]furan
Overview
Description
1-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO. It has an average mass of 281.532 Da and a monoisotopic mass of 279.929047 Da .
Synthesis Analysis
A common synthesis method for this compound involves the reaction of brominated benzene and chlorinated benzene under alkaline conditions to produce 1-chloro-bromobenzene, which then undergoes condensation reaction with a furan group .Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzofuran core with a bromine atom at the 1-position and a chlorine atom at the 7-position .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 376.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 60.0±3.0 kJ/mol, and it has a flash point of 181.4±22.3 °C. The compound has a molar refractivity of 66.8±0.3 cm³, and its molar volume is 168.6±3.0 cm³ .Scientific Research Applications
Environmental Toxicology and Chemistry of Halogenated Dibenzofurans
Research into halogenated dibenzofurans, including those with bromine and chlorine substitutions like 1-Bromo-7-chlorodibenzo[b,d]furan, focuses on their environmental and health impacts. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), along with mixed halogenated compounds, are of interest due to their potential toxicity and persistence in the environment. These compounds are structurally similar to the more widely studied polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), suggesting they may share similar toxicological profiles. Their production and presence in the environment, often as a result of industrial processes and the use of brominated flame retardants, raise concerns about human and wildlife exposure. However, research is hampered by the limited data on actual exposure levels, indicating a significant gap in our understanding of their risk potential (Birnbaum, Staskal, & Diliberto, 2003).
Synthesis for Biotechnological Applications
Innovative synthesis methods aim to create novel compounds with potential applications in biotechnology. For example, the development of 3-aminopropoxy-substituted dioxins and furans, including brominated and chlorinated versions, for use in photonic biosensors showcases the synthetic versatility of these compounds. These sensors could potentially monitor environmental pollutants, offering a direct application of this compound derivatives in environmental health and safety. The emphasis on creating such compounds underscores the ongoing efforts to harness the chemical properties of halogenated furans for technological advancements (Kalantzi et al., 2021).
Analytical Chemistry and Environmental Monitoring
The modification and validation of analytical methods for detecting polybrominated and polychlorinated compounds, including dibenzo-p-dioxins and dibenzofurans, highlight the importance of this compound in environmental monitoring. Advanced methodologies aim to accurately quantify these compounds in various matrices, addressing challenges like UV- and temperature-induced degradation. Such research is crucial for understanding the environmental presence and impact of halogenated furans, aiding in the regulation and mitigation of their potential harm (Wyrzykowska, Tabor, & Gullett, 2009).
Safety and Hazards
The safety information for 1-Bromo-7-chlorodibenzo[b,d]furan indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-bromo-7-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKGFVXGRJHAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)
![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)





![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)